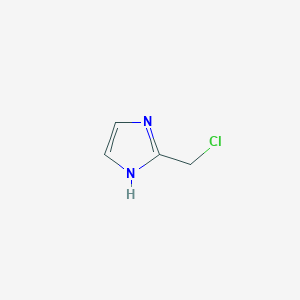
2-Benzyl-3-hydrazinoquinoxaline
Descripción general
Descripción
“2-Benzyl-3-hydrazinoquinoxaline” is a chemical compound with the molecular formula C15H14N4 . It has a molecular weight of 250.3 and is a solid in its physical form . The IUPAC name for this compound is 2-benzyl-3-hydrazinoquinoxaline .
Molecular Structure Analysis
The InChI code for “2-Benzyl-3-hydrazinoquinoxaline” is 1S/C15H14N4/c16-19-15-14 (10-11-6-2-1-3-7-11)17-12-8-4-5-9-13 (12)18-15/h1-9H,10,16H2, (H,18,19) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Benzyl-3-hydrazinoquinoxaline” is a solid . It has a melting point range of 153 - 155 degrees Celsius .
Aplicaciones Científicas De Investigación
Antifungal Activity
2-Benzyl-3-hydrazinoquinoxaline has been found to be effective against a variety of Candida isolates . The compound, in combination with Thymoquinone, demonstrated synergistic activity against different Candida strains . This suggests potential clinical application in the treatment of Candida infections .
Wound Healing
Research has shown that 2-Benzyl-3-hydrazinoquinoxaline hydrogel has a positive effect on the skin wound healing process in diabetic rats . The compound was found to significantly accelerate wound closure and enhance re-epithelialization and collagen disposition . This suggests its potential use in the treatment of diabetic wounds .
Anti-inflammatory Activity
The compound has been found to inhibit the inflammatory response of interleukin (IL) - 1β, interleukin (IL) - 6, tumor necrosis factor (TNF- α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This anti-inflammatory activity could be beneficial in various medical conditions where inflammation plays a key role .
Antioxidant Activity
2-Benzyl-3-hydrazinoquinoxaline has been found to improve antioxidant markers . This suggests that the compound could have potential applications in conditions where oxidative stress is a factor .
Antibiotic Synergy
The compound has been found to display a synergistic interaction against 22 distinct clinical MRSA strains . This suggests that 2-Benzyl-3-hydrazinoquinoxaline could be used in combination with other antibiotics to enhance their efficacy .
Drug Discovery
Due to its various pharmacological properties, 2-Benzyl-3-hydrazinoquinoxaline holds potential in the field of drug discovery . Its favorable drug-like properties and toxicity profile suggest that it could be a promising candidate for the development of new therapeutic agents .
Safety and Hazards
The safety information for “2-Benzyl-3-hydrazinoquinoxaline” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
While specific future directions for “2-Benzyl-3-hydrazinoquinoxaline” are not available, quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities . They have been studied for their potential in treating various diseases, including cancer .
Mecanismo De Acción
Target of Action
It is known that quinoxaline derivatives, such as 2-benzyl-3-hydrazinoquinoxaline, have been used in the design and development of numerous bioactive molecules .
Mode of Action
It is known that quinoxaline derivatives interact with their targets to exert their biological activities .
Biochemical Pathways
Quinoxaline derivatives are known to demonstrate a wide range of physicochemical and biological activities .
Result of Action
It is known that quinoxaline derivatives have been utilized in the design and development of numerous bioactive molecules .
Propiedades
IUPAC Name |
(3-benzylquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXTVQMXZGMAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333186 | |
| Record name | 2-benzyl-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-hydrazinoquinoxaline | |
CAS RN |
223929-23-5 | |
| Record name | 2-benzyl-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)



![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)


![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)




